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Abstract

Capmatinib dihydrochloride (formerly INCB28060), marketed as Tabrecta®, is a potent and
selective, orally bioavailable inhibitor of the MET (mesenchymal-epithelial transition factor)
receptor tyrosine kinase.[1][2] This document provides a comprehensive technical overview of
the discovery and development of capmatinib, from its initial identification and preclinical
evaluation to its clinical validation and approval for the treatment of metastatic non-small cell
lung cancer (NSCLC) with MET exon 14 skipping mutations.[1]

Introduction: Targeting the MET Pathway in Cancer

The MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand,
hepatocyte growth factor (HGF), activates downstream signaling pathways crucial for cell
proliferation, survival, and migration.[1] Aberrant MET signaling, driven by genetic alterations
such as MET exon 14 skipping mutations and gene amplification, is a key oncogenic driver in
various cancers, including NSCLC.[1][3] These alterations lead to constitutive activation of the
MET receptor, promoting tumor growth and metastasis.[4] MET exon 14 skipping mutations,
which occur in approximately 3-4% of NSCLC cases, result in a dysfunctional regulatory
domain, leading to increased MET protein stability and signaling.[1] Capmatinib was developed
to specifically target and inhibit this dysregulated MET signaling.
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Discovery and Preclinical Development
Lead Identification and Optimization

Capmatinib was discovered through a targeted drug discovery program aimed at identifying
potent and selective small-molecule inhibitors of MET. High-throughput screening and
subsequent structure-activity relationship (SAR) studies led to the identification of a novel
series of compounds with the desired inhibitory profile. Optimization of this series for potency,
selectivity, and pharmacokinetic properties resulted in the selection of capmatinib as a clinical
candidate.

Mechanism of Action

Capmatinib is an ATP-competitive, type Ib inhibitor of MET.[5] It binds to the ATP-binding site of
the MET kinase domain, preventing autophosphorylation and the subsequent activation of
downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[3]
By blocking these pathways, capmatinib inhibits MET-driven tumor cell proliferation, survival,

and migration.[4]

In Vitro Pharmacology

Capmatinib demonstrated high potency and selectivity for MET in a variety of in vitro assays.

Table 1: In Vitro Potency of Capmatinib
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Assay Type Cell Line/System IC50 Reference
Cell-free c-MET

_ - 0.13 nM [6]
kinase assay
Cell-based MET Various cancer cell 6]
phosphorylation assay  lines
Cell proliferation MET-dependent 6]
assay cancer cell lines
Anchorage-
) MET-dependent
independent growth - [6]

cancer cell lines
assay

o MET-dependent
Cell migration assay _ - [6]
cancer cell lines

Capmatinib exhibits high selectivity for MET over a broad panel of other human kinases, with a
reported selectivity of over 10,000-fold.[7]

In Vivo Pharmacology

The anti-tumor activity of capmatinib was evaluated in preclinical xenograft models of human
cancers with MET dysregulation.

Table 2: In Vivo Efficacy of Capmatinib in Xenograft Models

Tumor Growth

Tumor Model Dosing Regimen o Reference
Inhibition
MET-amplified gastric ] )
Oral, twice daily Dose-dependent [6]
cancer
MET-mutant lung _ _ o
Oral, twice daily Significant [2]

cancer

Capmatinib demonstrated dose-dependent tumor growth inhibition and regression in these
models at well-tolerated doses.[6]
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Clinical Development
Phase | Studies

Early-phase clinical trials established the safety, tolerability, and recommended Phase 2 dose

(RP2D) of capmatinib. A Phase | study in patients with advanced solid tumors identified the

RP2D as 400 mg administered orally twice daily.[8] Preliminary evidence of anti-tumor activity

was observed in patients with MET-dysregulated cancers.

The GEOMETRY mono-1 Phase Il Study

The pivotal GEOMETRY mono-1 was a multicenter, open-label, Phase Il study that evaluated

the efficacy and safety of capmatinib in patients with advanced NSCLC harboring MET exon 14

skipping mutations or MET amplification.[9]

Table 3: Efficacy of Capmatinib in the GEOMETRY mono-1 Study (METex14 Cohorts)

Treatment-Naive

Previously Treated

Efficacy Endpoint . ) Reference
Patients (n=60) Patients (n=100)

Overall Response 68% (95% CI: 55.0- 44% (95% CI: 34.1- (10]

Rate (ORR) 79.7) 54.3)

Median Duration of 12.6 months (95% CI: 9.7 months (95% CI: 1]

Response (DoR) 5.6-NE) 5.6-13.0)

Median Progression- 9.13 months (95% ClI: 5.42 months (95% CI: [12]

Free Survival (PFS) 5.52-13.86)

4.17-6.97)

Cl: Confidence Interval; NE: Not Estimable

Table 4: Common Treatment-Related Adverse Events (TRAES) in the GEOMETRY mono-1

Study (All Cohorts, n=373)
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Adverse Event All Grades Grade 3-4 Reference
Peripheral edema 47% - [10]
Nausea 35% - [10]
Increased blood

o 21% - [10]
creatinine
Vomiting 20% - [10]
Dyspnea - 5% [10]

The most common treatment-related adverse events were generally mild to moderate in
severity.[10] The study concluded that capmatinib demonstrated substantial anti-tumor activity
in patients with NSCLC and a MET exon 14 skipping mutation, leading to its accelerated
approval by the FDA.[3][10]

Synthesis of Capmatinib Dihydrochloride

The synthesis of capmatinib dihydrochloride can be achieved through a multi-step process.
A representative synthetic route is outlined below.[13][14]

Experimental Protocol: Synthesis of Capmatinib

A detailed, step-by-step synthesis protocol is beyond the scope of this guide. However, a
general overview of a potential synthetic route is as follows:

Synthesis of the quinoline fragment: This typically involves the construction of the quinoline
ring system with appropriate functionalization for subsequent coupling reactions.[14]

o Synthesis of the imidazotriazine core: This heterocyclic core is often assembled through a
condensation reaction followed by cyclization.

o Coupling of the fragments: The quinoline and imidazotriazine fragments are coupled, often
via a Suzuki or other cross-coupling reaction.

» Final modifications and salt formation: The final steps may involve amide bond formation and
subsequent treatment with hydrochloric acid to yield the dihydrochloride salt.[13]
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Visualizations
MET Signaling Pathway and Inhibition by Capmatinib
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Caption: MET signaling pathway and its inhibition by Capmatinib.

Experimental Workflow: GEOMETRY mono-1 Trial
Design
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/33740553/
https://pubmed.ncbi.nlm.nih.gov/33740553/
https://www.researchgate.net/publication/350190290_Capmatinib_for_patients_with_non-small_cell_lung_cancer_with_MET_exon_14_skipping_mutations_A_review_of_preclinical_and_clinical_studies
https://go.drugbank.com/drugs/DB11791
https://synapse.patsnap.com/article/what-is-the-mechanism-of-capmatinib-hydrochloride
https://www.mdpi.com/2072-6694/15/14/3561
https://www.mdpi.com/2072-6694/15/14/3561
https://www.selleckchem.com/products/incb28060.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10377299/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10377299/
https://clinicaltrials.gov/study/NCT05435846
https://www.novartis.com/news/media-releases/novartis-phase-ii-geometry-mono-1-trial-investigational-medicine-capmatinib-inc280-shows-positive-results-patients-met-mutated-advanced-nsclc
https://pubmed.ncbi.nlm.nih.gov/39362249/
https://pubmed.ncbi.nlm.nih.gov/39362249/
https://www.theoncologynurse.com/articles/geometry-mono-1-study-capmatinib-in-met-exon-14-mutated-or-met-amplified-nsclc
https://www.theoncologynurse.com/articles/geometry-mono-1-study-capmatinib-in-met-exon-14-mutated-or-met-amplified-nsclc
https://ascopubs.org/doi/10.1200/JCO.2019.37.15_suppl.9004
https://www.chemicalbook.com/synthesis/capmatinib.htm
https://www.chemicalbook.com/article/synthesis-of-capmatinib-dihydrocholride.htm
https://www.benchchem.com/product/b3026971#discovery-and-development-of-capmatinib-dihydrochloride
https://www.benchchem.com/product/b3026971#discovery-and-development-of-capmatinib-dihydrochloride
https://www.benchchem.com/product/b3026971#discovery-and-development-of-capmatinib-dihydrochloride
https://www.benchchem.com/product/b3026971#discovery-and-development-of-capmatinib-dihydrochloride
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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